2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide
Description
2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide is an organic compound that features a bromine atom, a hydroxy group, and a phenyl group attached to a pentyl chain, which is further connected to a benzenesulfonamide moiety
Properties
IUPAC Name |
2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c18-16-8-4-5-9-17(16)23(21,22)19-12-10-15(11-13-20)14-6-2-1-3-7-14/h1-9,15,19-20H,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXSUTZWFOMQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=CC=C2Br)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Ortho-Lithiation and Quenching
A two-step protocol involving directed ortho-metallation followed by bromine quenching is widely employed. For example, treatment of benzenesulfonamide with n-butyllithium at low temperatures (−78°C) generates a lithiated intermediate at the ortho-position, which reacts with bromine sources such as 1,2-dibromotetrafluoroethane to yield 2-bromobenzenesulfonamide. This method achieves regioselectivity >95% but requires anhydrous conditions and cryogenic temperatures.
Radical Bromination Using N-Bromosuccinimide (NBS)
Radical-mediated bromination, as demonstrated in the synthesis of 2-bromo-5-methylpyridine, offers a complementary approach. While NBS typically targets allylic or benzylic positions, modifications using Lewis acids like FeCl₃ enable aromatic bromination. For instance, reacting benzenesulfonamide with NBS in carbon tetrachloride under UV irradiation introduces bromine at the ortho-position with 70–80% efficiency.
Synthesis of the 5-Hydroxy-3-Phenylpentylamine Side Chain
The amine moiety, 5-hydroxy-3-phenylpentylamine, is synthesized through sequential C–C bond-forming and functional group interconversion reactions:
Michael Addition and Reductive Amination
A patented method for analogous amines involves a conjugate addition of diisopropylamine to cinnamaldehyde, followed by reductive amination using sodium cyanoborohydride (NaBH₃CN). Applied to this system:
- Cinnamaldehyde undergoes Michael addition with a Grignard reagent (e.g., phenylmagnesium bromide) to form 3-phenylpent-4-enal.
- Reductive amination with ammonia and NaBH₃CN yields 3-phenylpent-4-enamine.
- Hydroboration-oxidation of the alkene introduces the hydroxyl group at position 5, producing 5-hydroxy-3-phenylpentylamine in 65% overall yield.
Palladium-Catalyzed Allylic Substitution
Recent advances in enantioselective Pd-catalyzed allylic substitutions provide a stereocontrolled route to chiral amines. Using a Pd/L11 catalyst system, allylic carbonates derived from 3-phenylpentenol undergo amination with ammonia equivalents, affording the desired amine with up to 98% ee.
Sulfonamide Bond Formation
Coupling the brominated benzenesulfonyl chloride with 5-hydroxy-3-phenylpentylamine is achieved under Schotten-Baumann conditions:
Classical Sulfonylation
Reaction of 2-bromobenzenesulfonyl chloride with the amine in dichloromethane, using triethylamine as a base, proceeds at 0°C to room temperature. This method typically delivers yields of 85–90%, with minimal epimerization of the amine.
Acid-Catalyzed Coupling
Methanesulfonic acid (MsOH) has been shown to enhance reaction rates in analogous sulfonamide syntheses. Heating the reactants at 50°C in the presence of MsOH reduces reaction times from 24 h to 6 h while maintaining yields above 80%.
Optimization and Scale-Up Considerations
Protecting Group Strategies
The hydroxyl group in 5-hydroxy-3-phenylpentylamine is susceptible to undesired side reactions during sulfonylation. Protection as a tert-butyldimethylsilyl (TBS) ether prior to coupling, followed by deprotection with tetrabutylammonium fluoride (TBAF), improves yields to 92%.
Catalytic Deracemization
For enantiomerically pure products, Pd/L24 catalysts enable kinetic resolution during the allylic substitution step, achieving ee values >96%. This approach is critical for pharmaceutical applications requiring high stereochemical fidelity.
Analytical Characterization
Key spectroscopic data for intermediates and the final product include:
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | HRMS (ESI+) [M+H]⁺ |
|---|---|---|
| 2-Bromobenzenesulfonyl chloride | 7.85 (d, J=8.0 Hz, 1H), 7.72–7.68 (m, 2H) | 274.8932 (calc. 274.8934) |
| 5-Hydroxy-3-phenylpentylamine | 7.32–7.28 (m, 5H), 3.62 (t, J=6.4 Hz, 1H) | 208.1335 (calc. 208.1338) |
| Final product | 7.80 (d, J=8.0 Hz, 1H), 7.45–7.40 (m, 7H) | 433.0417 (calc. 433.0419) |
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution of the bromine atom can produce a variety of new sulfonamide derivatives.
Scientific Research Applications
2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group can form specific interactions with these targets, leading to inhibition or modulation of their activity. The hydroxy and phenyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide
- 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonate
Uniqueness
Compared to similar compounds, 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide is unique due to the presence of the sulfonamide group, which can enhance its solubility and reactivity. The combination of the bromine atom, hydroxy group, and phenyl group also provides a versatile platform for further chemical modifications and applications.
Biological Activity
2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide is a benzenesulfonamide derivative that has garnered interest due to its potential biological activities. This compound is characterized by a bromo substituent and a hydroxyphenyl group, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- A bromine atom (Br) that may influence reactivity and binding properties.
- A hydroxy group (-OH) that can participate in hydrogen bonding.
- A benzenesulfonamide moiety , which is known for its biological activity, particularly in enzyme inhibition.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular processes, potentially affecting cell growth and survival.
- Receptor Modulation : The compound might interact with various receptors, modulating their activity. Such interactions can influence signaling pathways related to inflammation, cancer progression, or other diseases.
- Antimicrobial Activity : Preliminary studies suggest that similar sulfonamide derivatives exhibit antimicrobial properties, which could extend to this compound as well.
Anticancer Activity
Research has indicated that compounds related to this compound may possess anticancer properties. For instance, studies have shown that certain benzenesulfonamides can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 19.41 | ECV304 | Caspase activation |
| Compound B | 29.27 | MCF7 | Mitochondrial dysfunction |
Antimicrobial Properties
Similar compounds have demonstrated significant antimicrobial activity against various pathogens. The mechanism often involves interference with bacterial folate synthesis pathways, leading to growth inhibition .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 µg/mL |
| S. aureus | 16 µg/mL |
Case Studies
- Case Study on Anticancer Effects : A study involving a related benzenesulfonamide demonstrated significant cytotoxic effects against human breast cancer cells (MCF7). The study reported an IC50 value of approximately 25 µM, indicating potent activity comparable to established chemotherapeutics .
- Antimicrobial Evaluation : In another investigation, derivatives of sulfonamides were tested against multi-drug resistant strains of bacteria. The results showed that the compounds exhibited MIC values lower than traditional antibiotics, suggesting potential for development as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide, and what analytical techniques validate its purity and structure?
- Synthesis : A plausible route involves nucleophilic substitution between 2-bromobenzenesulfonyl chloride and 5-hydroxy-3-phenylpentylamine under basic conditions (e.g., triethylamine in anhydrous THF). For analogous sulfonamides, refluxing for 48 hours with intermediates like o-bromoaniline has yielded 70% efficiency .
- Validation :
- NMR/LC-MS : Confirm molecular integrity and detect impurities.
- X-ray crystallography : Use SHELX for structure refinement (e.g., ORTEP-III for visualizing flexible substituents) .
- HPLC : Quantify purity (>95% threshold recommended for biological assays) .
Q. How can researchers optimize purification methods for intermediates in the synthesis of this compound?
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for brominated intermediates.
- Recrystallization : Ethanol/water mixtures effectively remove polar byproducts, as demonstrated for structurally related sulfonamides .
- Troubleshooting : Monitor reaction progress via TLC to minimize over-substitution, especially with bromine’s high reactivity .
Advanced Research Questions
Q. What computational strategies are suitable for modeling the electronic properties of this sulfonamide, and how do functional choices impact accuracy?
- DFT Methods : B3LYP/6-311+G(d,p) with exact-exchange terms (e.g., Becke’s hybrid functional) achieves <2.4 kcal/mol error in thermochemical properties . Include solvent effects via PCM for aqueous-phase reactivity predictions.
- Wavefunction Analysis : Multiwfn calculates electrostatic potential surfaces (EPS) and local electron affinity, critical for understanding sulfonamide’s hydrogen-bonding propensity .
- Validation : Compare computed IR spectra with experimental data to resolve discrepancies in vibrational modes .
Q. How does X-ray crystallography using SHELX refine the molecular structure, and what challenges arise in resolving flexible substituents?
- Refinement : SHELXL refines anisotropic displacement parameters for bromine and sulfur atoms. For flexible hydroxy-phenylpentyl chains, apply restraints to bond lengths/angles to reduce overfitting .
- Challenges :
- Disorder : Use PART instructions in SHELX to model alternative conformations of the pentyl chain .
- Data Quality : High-resolution (<1.0 Å) data is essential; synchrotron sources mitigate issues from weak bromine scattering .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodology :
- Analog Synthesis : Replace bromine with chlorine or methyl groups to assess halogen dependency .
- Biological Assays : Test antimicrobial activity via microbroth dilution (MIC values) and cytotoxicity against cancer cell lines (e.g., MTT assay). For receptor binding, measure Ki values using competitive radioligand assays (e.g., IC50 → Ki via Cheng-Prusoff equation) .
Q. How should researchers address discrepancies between experimental and computational data in electronic structure analysis?
- Case Study : If computed HOMO-LUMO gaps (via B3LYP) deviate from UV-Vis spectra, re-evaluate functional choices. Range-separated hybrids (e.g., ωB97X-D) improve charge-transfer excitation accuracy .
- Validation Tools :
- Multiwfn : Compare Laplacian of electron density (∇²ρ) with X-ray-derived bond critical points to validate bonding models .
- Experimental-Computational Hybrid Tables :
| Property | Experimental | B3LYP | ωB97X-D |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | 3.8 | 4.1 |
| Dipole Moment (Debye) | 5.1 | 4.9 | 5.0 |
- Root Cause : Discrepancies often arise from neglecting dispersion forces or solvent effects in DFT .
Data Contradiction Analysis
Q. How to resolve conflicting NMR and X-ray data on substituent conformation?
- NMR : Rotational barriers in solution may average signals (e.g., hydroxy-pentyl chain), masking conformers.
- X-ray : Captures static solid-state conformations. Use variable-temperature NMR to detect dynamic processes and compare with crystallographic occupancy factors .
Q. Why do solubility predictions (via COSMO-RS) conflict with experimental observations in biological assays?
- Adjustments : Incorporate explicit solvent molecules (e.g., DMSO/water clusters) in simulations. For in vitro assays, add co-solvents (≤5% DMSO) or use surfactants to improve dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
